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Compound of Interest

Compound Name: Triacetylphloroglucinol

Cat. No.: B017671 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for

Triacetylphloroglucinol (1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)tris(ethanone)), a key

intermediate in the synthesis of various bioactive compounds. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data.

Summary of Spectroscopic Data
The structural elucidation of Triacetylphloroglucinol is supported by a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for Triacetylphloroglucinol

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

2.55 s 9H -C(O)CH₃

12.5 s (br) 3H -OH
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Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Triacetylphloroglucinol

Chemical Shift (δ) (ppm) Assignment

32.5 -C(O)CH₃

105.5 Ar-C

192.5 Ar-C-OH

204.0 -C(O)CH₃

Solvent: CDCl₃

Table 3: FT-IR Spectroscopic Data for Triacetylphloroglucinol

Wavenumber (cm⁻¹) Intensity Assignment

3450 Strong, Broad O-H stretch (phenolic)

1620 Strong C=O stretch (acetyl)

1580, 1450 Medium C=C stretch (aromatic)

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data for Triacetylphloroglucinol

m/z Interpretation

252.06 [M]⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols
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The acquisition of the spectroscopic data presented above follows standard laboratory

procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of Triacetylphloroglucinol (5-10 mg) is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400

MHz for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small

amount of finely ground Triacetylphloroglucinol is intimately mixed with dry KBr powder. The

mixture is then pressed under high pressure to form a transparent pellet, which is subsequently

analyzed using an FT-IR spectrometer.

Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A dilute

solution of Triacetylphloroglucinol in a suitable volatile solvent is introduced into the

instrument. The resulting mass spectrum provides information about the molecular weight and

fragmentation pattern of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound like Triacetylphloroglucinol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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